(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide
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Overview
Description
(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzo[d]thiazole core with a fluorine atom and a propyl group, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Formation of the Ylidene Group: The ylidene group can be formed by condensation reactions involving the benzo[d]thiazole derivative and an appropriate benzaldehyde derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group, converting it to the corresponding amine.
Substitution: The fluorine atom and other substituents on the benzo[d]thiazole core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzo[d]thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation as a therapeutic agent.
Medicine
In medicine, this compound is being explored for its potential use as a drug candidate. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Exhibits anti-Staphylococcus aureus and anti-biofilm properties.
2-hydrazinobenzothiazole derivatives: Used as corrosion inhibitors and studied for their electrochemical properties.
Uniqueness
(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide stands out due to its unique combination of a fluorine atom, a propyl group, and a ylidene group attached to the benzo[d]thiazole core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-4-9-22-16-8-7-14(20)11-17(16)24-19(22)21-18(23)15-10-12(2)5-6-13(15)3/h5-8,10-11H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPVAVNNHJQYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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